1,2-Bis[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethane-1,2-diol
Overview
Description
1,2-Bis[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethane-1,2-diol is a complex organic compound that features a unique structure with multiple functional groups. This compound is characterized by the presence of triazole rings, chlorobenzyl groups, and ethanediol moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethane-1,2-diol typically involves multi-step reactions. One common approach is the nucleophilic substitution reaction where 2-chlorobenzyl chloride reacts with thiol-containing triazole derivatives under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the triazole rings to their corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1,2-Bis[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of triazole rings, which are known for their biological activity.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Bis[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethane-1,2-diol involves its interaction with specific molecular targets. The triazole rings can bind to enzymes or receptors, inhibiting their activity. The chlorobenzyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The ethanediol moiety can facilitate hydrogen bonding, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 1,2-bis{5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol
- 1,2-bis{5-[(2-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol
- 1,2-bis{5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol
Uniqueness
1,2-Bis[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethane-1,2-diol is unique due to the specific positioning of the chlorobenzyl groups, which can influence its reactivity and biological activity. The presence of the ethanediol moiety also distinguishes it from other similar compounds, potentially enhancing its solubility and interaction with biological targets.
Properties
IUPAC Name |
1,2-bis[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethane-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N6O2S2/c1-29-19(25-27-21(29)33-11-13-7-3-5-9-15(13)23)17(31)18(32)20-26-28-22(30(20)2)34-12-14-8-4-6-10-16(14)24/h3-10,17-18,31-32H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGDJJWTHMNQDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2Cl)C(C(C3=NN=C(N3C)SCC4=CC=CC=C4Cl)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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